molecular formula C7H6F5NOS B1399806 3-(Pentafluorosulfur)benzamide CAS No. 1240257-83-3

3-(Pentafluorosulfur)benzamide

Cat. No.: B1399806
CAS No.: 1240257-83-3
M. Wt: 247.19 g/mol
InChI Key: YLMGGQIZDXTBKX-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfur)benzamide is an organofluorine compound characterized by the presence of a pentafluorosulfur group attached to a benzamide moiety. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorosulfur)benzamide typically involves the coupling of commercially available 3-(pentafluorosulfur)benzylamine with appropriate reagents. One common method involves the use of EDC-HCl (1.1 equivalents), DMAP (1.1 equivalents), and acetonitrile as the solvent, with the reaction being carried out over 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorine-containing intermediates .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfur)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The pentafluorosulfur group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents such as acetonitrile and controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation or reduction can yield different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)benzamide involves its interaction with specific molecular targets. The pentafluorosulfur group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on the molecular pathways involved are still ongoing, but the compound’s unique structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfur group.

    3-(Pentafluorosulfur)benzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

3-(Pentafluorosulfur)benzamide is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications, particularly in fields requiring specific fluorine-containing functionalities .

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMGGQIZDXTBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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